
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is notable for its chiral center, which gives it specific stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, ®-4-methylpentan-2-ol.
Iodination: The hydroxyl group of ®-4-methylpentan-2-ol is converted to an iodide using reagents such as iodine and phosphorus trichloride.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl carbamate in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of ketones or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of new carbamates, amines, or ethers.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of ketones or aldehydes.
Aplicaciones Científicas De Investigación
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The enantiomer of the compound, with different stereochemical properties.
tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The racemic mixture containing both ® and (S) enantiomers.
tert-Butyl (1-bromo-4-methylpentan-2-yl)carbamate: A similar compound with a bromine atom instead of iodine.
Uniqueness
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or racemic mixture. The presence of the iodine atom also imparts distinct reactivity, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C11H22INO2 |
|---|---|
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
JYJKPUJRHLCHBB-SECBINFHSA-N |
SMILES isomérico |
CC(C)C[C@H](CI)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(CI)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


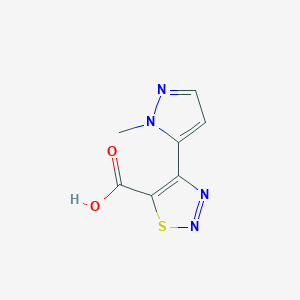
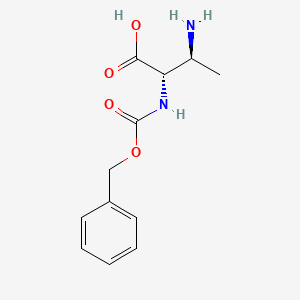
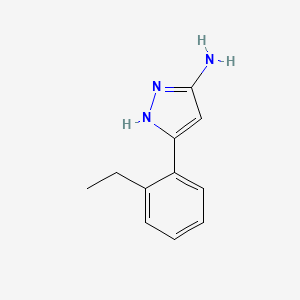
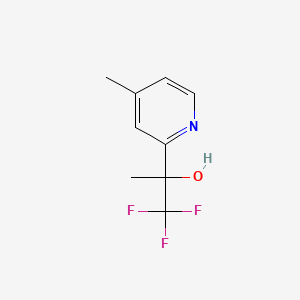
amine](/img/structure/B13087042.png)

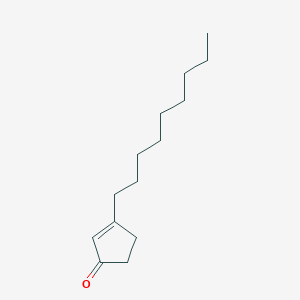
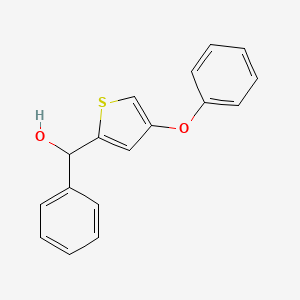

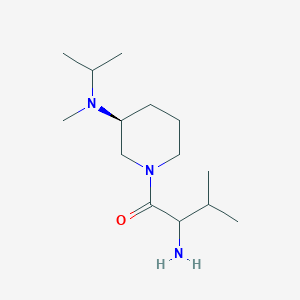
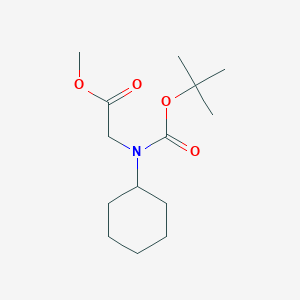
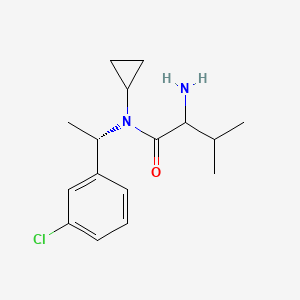

![[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
